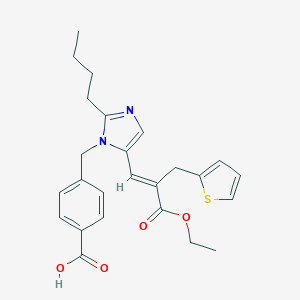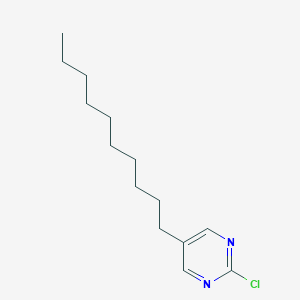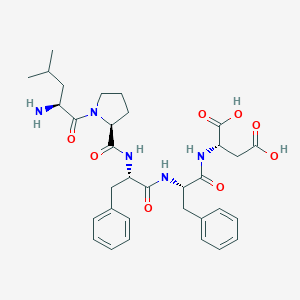![molecular formula C19H29NO3 B065696 Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate CAS No. 177990-54-4](/img/structure/B65696.png)
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate, also known as TBOA, is a potent and selective blocker of glutamate transporters. It has been widely used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions.
Mechanism of Action
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate blocks the activity of glutamate transporters by binding to the substrate binding site of the transporter. This results in the inhibition of glutamate uptake and accumulation of extracellular glutamate. The accumulation of extracellular glutamate can lead to excitotoxicity, which is a pathological process that results in neuronal damage and death.
Biochemical and Physiological Effects:
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate has been shown to produce a range of biochemical and physiological effects in various experimental systems. These effects include the inhibition of glutamate uptake, the accumulation of extracellular glutamate, and the induction of excitotoxicity. Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and GABA receptors.
Advantages and Limitations for Lab Experiments
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate is a potent and selective blocker of glutamate transporters, which makes it an ideal tool for investigating the role of glutamate transporters in various physiological and pathological conditions. However, Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate has some limitations for lab experiments. It has a short half-life and is rapidly metabolized, which makes it difficult to maintain a stable concentration in experimental systems. Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate also has some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate in scientific research. One direction is to investigate the role of glutamate transporters in various neurological disorders using animal models. Another direction is to develop new analogs of Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate with improved pharmacokinetic properties and selectivity for glutamate transporters. Finally, Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate can be used in combination with other drugs to investigate the synergistic effects of glutamate transporter blockade and other therapeutic agents.
Scientific Research Applications
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate has been extensively used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions. Glutamate transporters are responsible for the uptake of glutamate from the synaptic cleft, which is essential for maintaining normal synaptic function. Dysfunction of glutamate transporters has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
properties
CAS RN |
177990-54-4 |
|---|---|
Product Name |
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate |
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO3/c1-15-7-5-6-8-16(15)13-19(14-21)9-11-20(12-10-19)17(22)23-18(2,3)4/h5-8,21H,9-14H2,1-4H3 |
InChI Key |
LPZTUHKLXRAZNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CO |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)
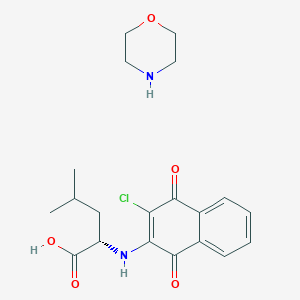
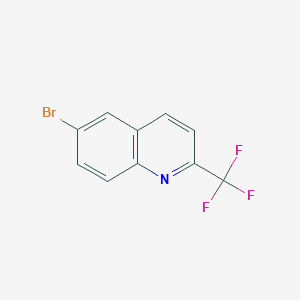

![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)
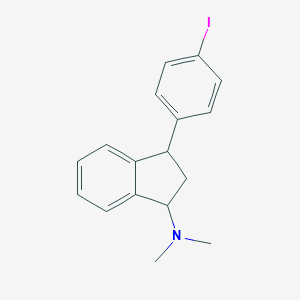
![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)



![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)
